3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring, which is further connected to a pyridazinyl-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multi-step organic reactionsThe final step involves the coupling of the pyridazinyl-pyridine moiety to the piperazine ring under controlled conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups to the piperazine ring .
Scientific Research Applications
3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
- tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate
Uniqueness
What sets 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine apart is its unique combination of a pyrimidine core with a piperazine ring and a pyridazinyl-pyridine moiety. This structure provides a versatile scaffold for further functionalization and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-14-20-8-6-17(21-14)24-9-11-25(12-10-24)18-5-4-16(22-23-18)15-3-2-7-19-13-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXLQZDYRXHWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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